molecular formula C12H15ClFNO2 B1451906 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide CAS No. 1154151-08-2

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide

Cat. No. B1451906
CAS RN: 1154151-08-2
M. Wt: 259.7 g/mol
InChI Key: RMWBWIPSIQPMOW-UHFFFAOYSA-N
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Description

“2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide” is a chemical compound with the CAS Number: 1154151-08-2 . It has a molecular weight of 259.71 and its IUPAC name is 2-chloro-N-(3-fluoro-4-methoxybenzyl)-N-methylpropanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClFNO2/c1-8(13)12(16)15(2)7-9-4-5-11(17-3)10(14)6-9/h4-6,8H,7H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Radiotracer Synthesis for CB1 Cannabinoid Receptors Study

The compound has been used in the synthesis of radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This tracer, [18F] NIDA-42033, aids in studying CB1 cannabinoid receptors in the animal brain through positron emission tomography. This research shows the compound's utility in developing tools for brain imaging and receptor studies (Katoch-Rouse & Horti, 2003).

High-Performance Liquid Chromatographic Methods

It's instrumental in high-performance liquid chromatography, helping in the enantioseparation of compounds like bicalutamide and its analogs. This indicates its role in the separation and analysis of stereoisomers in pharmaceutical compounds, a crucial aspect in drug development and quality control (Török et al., 2005).

Intermediate in Herbicide Synthesis

The compound serves as an intermediate in the synthesis of certain herbicides, indicating its importance in agricultural chemistry. The synthesis pathway and the resulting yield optimization are crucial for developing efficient herbicidal products (Zhou Yu, 2002).

Molecular Structure Analysis

Its derivatives are used in studying molecular and crystal structures. For example, studies on patterns of hydrogen bonding in mono- and di-substituted N-arylpyrazinecarboxamides provide insights into the effects of various substituents on molecular behavior and interactions (Wardell et al., 2008).

properties

IUPAC Name

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-8(13)12(16)15(2)7-9-4-5-11(17-3)10(14)6-9/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWBWIPSIQPMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=C(C=C1)OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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